![molecular formula C28H26N6O3 B2446272 3-(2,3-Dimethoxyphenyl)-5-(2-(4-(pyridin-2-yl)piperazin-1-yl)quinolin-4-yl)-1,2,4-oxadiazole CAS No. 1112447-37-6](/img/structure/B2446272.png)
3-(2,3-Dimethoxyphenyl)-5-(2-(4-(pyridin-2-yl)piperazin-1-yl)quinolin-4-yl)-1,2,4-oxadiazole
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Description
3-(2,3-Dimethoxyphenyl)-5-(2-(4-(pyridin-2-yl)piperazin-1-yl)quinolin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C28H26N6O3 and its molecular weight is 494.555. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
A study on related 1,3,4-oxadiazole N-Mannich bases demonstrated significant antimicrobial activities against pathogenic Gram-positive, Gram-negative bacteria, and Candida albicans. Additionally, these compounds showed promising anti-proliferative activity against various cancer cell lines, including prostate cancer, human colorectal cancer, human hepatocellular carcinoma, human epithelioid carcinoma, and human breast cancer (Al-Wahaibi et al., 2021).
Synthesis and Antimicrobial Evaluation
Research on s-Triazine-Based Thiazolidinones as antimicrobial agents indicates the synthesis of novel compounds with significant antimicrobial activity against various bacterial and fungal strains. This showcases the compound's potential in the development of new antimicrobial agents (Patel et al., 2012).
Structural and Biological Activity
Further studies highlight the synthesis and investigation of 1,3,4-oxadiazole derivatives for their antimicrobial activities. These derivatives have been explored for their potential in treating bacterial infections, indicating a wide range of applicability in developing new antibacterial drugs (Song et al., 2017).
Antitumor Activity
Research into fluoroquinolone derivatives, including those with bis-oxadiazole structures, has demonstrated potential antitumor activities. These findings suggest the compound's applicability in cancer research, particularly in developing novel antitumor agents (Cao Tie-yao, 2012).
properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)-5-[2-(4-pyridin-2-ylpiperazin-1-yl)quinolin-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O3/c1-35-23-11-7-9-20(26(23)36-2)27-31-28(37-32-27)21-18-25(30-22-10-4-3-8-19(21)22)34-16-14-33(15-17-34)24-12-5-6-13-29-24/h3-13,18H,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHCUCUSZTWAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCN(CC5)C6=CC=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethoxyphenyl)-5-(2-(4-(pyridin-2-yl)piperazin-1-yl)quinolin-4-yl)-1,2,4-oxadiazole |
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